1-Phenyl-1-nonyne
Overview
Description
1-Phenyl-1-nonyne is a chemical compound with the formula C15H20. Its molecular weight is 200.3193 . It is a colorless to light yellow to light orange clear liquid .
Molecular Structure Analysis
The molecular structure of 1-Phenyl-1-nonyne can be represented by the InChI code:InChI=1S/C15H20/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-7H2,1H3
. This structure is also available as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis
1-Phenyl-1-nonyne has a molecular weight of 200.3193 . It is a colorless to light yellow to light orange clear liquid .Scientific Research Applications
Polymer Synthesis and Properties
1-Phenyl-1-nonyne is instrumental in synthesizing polymers with unique properties. Research by Lam et al. (2005) demonstrates the use of 1-phenyl-1-undecyne (a closely related compound) in creating polymers with mesogenic and chromophoric pendant groups, significantly affecting their mesomorphic and luminescent properties. These polymers exhibit high molecular weights and good isolation yields, making them potentially valuable for applications in liquid crystallinity and light emission (Lam et al., 2005).
Catalysis and Hydrogenation
1-Phenyl-1-nonyne is also used in catalytic processes. Zhao et al. (2018) found that thiol-treated ultrathin Pd nanosheets, used as catalysts, showed high efficiency and selectivity in the semihydrogenation of internal alkynes, including 1-phenyl-1-propyne. This finding is crucial for selective hydrogenation in the production of fine chemicals (Zhao et al., 2018).
Light Emission and Optical Limiting
Tang et al. (2000) explored the polymerization of 1-phenyl-1-propyne and 1-phenyl-1-butyne, revealing that the addition of C60 enhances catalytic activity, resulting in polymers with high molecular weights and strong blue light emission. These findings suggest potential applications in optical limiting and light emission technologies (Tang et al., 2000).
Reaction Dynamics in Combustion
The reaction dynamics of phenyl radicals with alkynes like 1-butyne, which can yield compounds such as 1-phenyl-1-butyne, are integral to understanding combustion processes. Kaiser et al. (2009) highlighted that these reactions involve indirect scattering dynamics, crucial for forming isomers in combustion flames (Kaiser et al., 2009).
Chromatographic Properties
Belotserkovskaya and Yakovleva (2010) studied the chromatographic properties of poly(1-phenyl-1-propyne), a related polymer, for separating various hydrocarbons and sulfur-bearing compounds. This research indicates potential applications in gas chromatography and separation processes (Belotserkovskaya & Yakovleva, 2010).
Safety And Hazards
properties
IUPAC Name |
non-1-ynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQWNFWWPPYNFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206424 | |
Record name | 1-Phenyl-1-nonyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1-nonyne | |
CAS RN |
57718-18-0 | |
Record name | 1-Phenyl-1-nonyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057718180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-1-nonyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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